3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-[2-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-27-11-13-8-24(21-20-13)14-6-7-22(9-14)17(25)10-23-12-19-16-5-3-2-4-15(16)18(23)26/h2-5,8,12,14H,6-7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFMMCJSDCDORX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps:
Formation of 4-(methoxymethyl)-1H-1,2,3-triazole: : This can be achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), using methoxymethyl azide and an appropriate alkyne under mild conditions.
Coupling with Pyrrolidine: : The 4-(methoxymethyl)-1H-1,2,3-triazole is then coupled with a suitable pyrrolidine derivative under basic conditions to form the pyrrolidinyl-triazole intermediate.
Attachment to Quinazolinone Core: : The intermediate is then reacted with a quinazolinone derivative under controlled conditions to form the final product.
Industrial Production Methods: Industrial production would likely involve the optimization of these synthetic steps to ensure scalability, yield, and cost-effectiveness. This might include the use of flow chemistry techniques for continuous production, and the development of efficient purification processes to ensure product quality.
Chemical Reactions Analysis
Types of Reactions: The compound "3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one" can undergo a variety of chemical reactions:
Oxidation: : The methoxymethyl group can be oxidized to form different functional groups.
Reduction: : The quinazolinone core can be reduced under specific conditions.
Substitution: : The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Oxidation: : Reagents like potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl) under acidic or basic conditions.
Reduction: : Catalytic hydrogenation or the use of hydride donors like lithium aluminium hydride (LiAlH4).
Substitution: : Nucleophiles or electrophiles depending on the desired substitution reaction.
Oxidation: : Formation of aldehydes or acids.
Reduction: : Formation of reduced quinazolinone derivatives.
Substitution: : Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications to tailor it for specific applications.
Biology: In biology, the compound might be utilized as a probe to study enzyme interactions or cell signaling pathways due to the presence of the bioactive quinazolinone and triazole motifs.
Medicine: Medically, the compound holds potential for drug development. Quinazolinone derivatives are known for their anti-inflammatory, antiviral, and anticancer properties, while triazoles are common in antifungal and antibacterial agents.
Industry: Industrially, the compound can be explored for the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The exact mechanism of action would depend on the specific application of the compound. Generally, compounds with a quinazolinone core can act by inhibiting enzymes or interfering with DNA synthesis. The triazole ring might interact with biomolecules through hydrogen bonding or π-π interactions, enhancing the compound's affinity for its molecular targets.
Comparison with Similar Compounds
Structural Analogues
The compound is part of a broader class of quinazolinone-triazole hybrids. Key structural analogues include:
Key Observations :
- The oxoethyl linker in the target compound replaces the alkylthio group in ’s derivatives, which could reduce metabolic susceptibility to thio-oxidation .
Physicochemical Properties
- Stability: Quinazolinone derivatives are generally stable under physiological conditions, but the oxoethyl linker may confer susceptibility to esterase-mediated hydrolysis, a trait absent in alkylthio-linked analogues .
Biological Activity
The compound 3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one represents a novel class of bioactive molecules that have garnered attention due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- A triazole ring , known for its role in enhancing biological activity.
- A pyrrolidine moiety , which contributes to its pharmacokinetic properties.
- A quinazolinone core , associated with various biological activities including anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to the quinazolinone scaffold exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Case Study : In vitro assays demonstrated that derivatives of quinazolinone showed IC50 values in the low micromolar range against several cancer cell lines, suggesting potent anticancer activity.
Antimicrobial Activity
The presence of the triazole ring enhances the compound's antimicrobial efficacy:
- Inhibition Studies : Research has shown that compounds containing triazole structures can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
- Comparative Analysis : The biological activity was compared to other known antimicrobial agents, with findings indicating that the triazole-containing compounds exhibited lower minimum inhibitory concentrations (MICs) against tested pathogens.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor:
- Target Enzymes : Studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression.
- Biochemical Assays : Enzyme assays revealed that the compound inhibited kinase activity with IC50 values comparable to established inhibitors.
Data Tables
| Activity Type | Target | IC50 (µM) | Source |
|---|---|---|---|
| Anticancer | Various cell lines | 5 - 15 | |
| Antimicrobial | MRSA | 0.5 - 2 | |
| Enzyme Inhibition | Kinases | 10 - 20 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S phase.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for 3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one?
- Synthesis : Multi-step routes involving click chemistry for triazole formation (e.g., copper-catalyzed azide-alkyne cycloaddition) and coupling reactions to attach the pyrrolidine and quinazolinone moieties. Key reagents include propargyl ethers for methoxymethyl group introduction and ketone intermediates for oxoethyl linkage .
- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy to confirm regioselectivity of triazole formation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and infrared (IR) spectroscopy to verify carbonyl groups. Thin-layer chromatography (TLC) monitors reaction progress .
Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers of pH 1–13 at 25°C and 40°C. Monitor degradation via HPLC with UV detection (λ = 254 nm). Compare peak area changes over time to calculate half-life. For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition temperatures .
Q. What preliminary biological screening strategies are recommended for this compound?
- Approach : Use in vitro assays against panels of enzymes (e.g., kinases, proteases) and cancer cell lines (e.g., MCF-7, HeLa) to identify activity. Employ fluorescence-based binding assays for triazole-containing targets (e.g., cytochrome P450 enzymes) and quantify IC₅₀ values. Include positive controls (e.g., staurosporine for kinase inhibition) .
Advanced Research Questions
Q. How can synthetic challenges such as low yield in the pyrrolidine-triazole coupling step be addressed?
- Optimization : Screen palladium-based catalysts (e.g., Pd(OAc)₂ with XPhos ligand) for Buchwald-Hartwig amination. Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity. Solvent optimization (e.g., DMF vs. THF) and inert atmosphere (N₂/Ar) can minimize side reactions .
- Contradiction Analysis : If yields vary between batches, perform LC-MS to identify byproducts (e.g., unreacted intermediates) and adjust stoichiometry of methoxymethyl-pyrrolidine precursors .
Q. What computational strategies are effective for predicting biological targets and binding modes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like 14-α-demethylase (PDB: 3LD6). Focus on triazole and quinazolinone moieties as hydrogen bond donors/acceptors. Validate predictions with mutagenesis studies (e.g., alanine scanning of active-site residues) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex to identify conformational shifts .
Q. How should researchers resolve contradictions in bioactivity data across different assays (e.g., cytotoxicity vs. enzymatic inhibition)?
- Data Triangulation : Cross-reference results from orthogonal assays (e.g., ATP depletion assays vs. caspase-3 activation for apoptosis). Validate off-target effects using CRISPR-Cas9 knockout models of suspected targets.
- Mechanistic Studies : Perform isothermal titration calorimetry (ITC) to measure binding affinities and compare with cellular IC₅₀ values. If cytotoxicity lacks correlation with enzyme inhibition, investigate membrane permeability via Caco-2 assays or P-glycoprotein efflux studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
